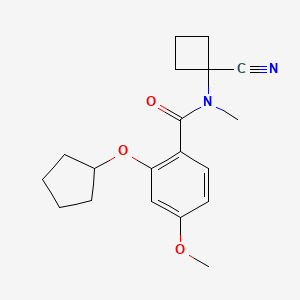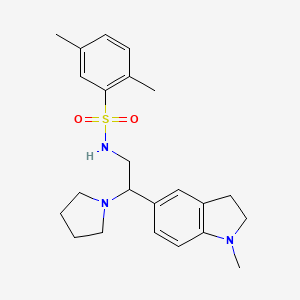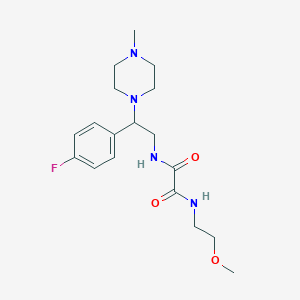![molecular formula C20H24N2O6 B2380697 {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 386262-36-8](/img/structure/B2380697.png)
{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM-TM and is a member of the carbamate family.
Applications De Recherche Scientifique
Agriculture Applications
The title compound's structural similarity to chemicals used in agriculture is noted in research on herbicides like triflusulfuron-methyl. The structure features a nearly planar configuration conducive to interactions that could influence the molecule's behavior in plant systems, highlighting its potential in developing new agrochemicals (Mereiter, 2011).
Medicinal Chemistry and Anticancer Applications
Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from compounds structurally related to the title compound, have shown potent cytotoxic activities against various cancer cell lines. This underscores the compound's utility in synthesizing new anticancer agents (Deady et al., 2003). Similarly, the preparation of pyrazolo[3,4-d]pyrimidin-4-one derivatives has revealed antitumor activities, highlighting the role of such structures in developing therapeutic agents (Abdellatif et al., 2014).
Material Science and Nanotechnology
In the field of material science, the compound and its derivatives have been used in the synthesis of nanoparticles for agricultural applications, demonstrating the potential to improve fungicide delivery systems and reduce environmental toxicity (Campos et al., 2015).
Organic Synthesis and Catalysis
The synthesis and characterization of pyrazole derivatives, which include structures similar to the title compound, have been studied for their antimicrobial activity, showcasing the compound's relevance in synthesizing biologically active molecules (Swarnkar et al., 2014). Additionally, the compound's framework has been utilized in creating catalysts for organic transformations, indicating its versatility in facilitating chemical reactions (Goodman & Detty, 2004).
Propriétés
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-22(2)15-8-6-14(7-9-15)21-18(23)12-28-20(24)13-10-16(25-3)19(27-5)17(11-13)26-4/h6-11H,12H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLCZBXAQDCLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)


![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380636.png)